(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-benzodioxol-5-yl)acetyl]imino-4,7-dimethoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-26-14-6-7-15(27-2)20-19(14)23(10-18(25)28-3)21(31-20)22-17(24)9-12-4-5-13-16(8-12)30-11-29-13/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCDIJTVBLMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CC3=CC4=C(C=C3)OCO4)N2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the reaction of catechol derivatives with appropriate acylating agents.
- Construction of the thiazole ring : This involves cyclization reactions that integrate sulfur into the aromatic system.
- Final assembly : The final product is obtained through coupling reactions that link the various functional groups together.
Example Synthesis Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Acylation | Catechol + Acetic Anhydride | Reflux |
| 2 | Cyclization | Thiourea + Aldehyde | Heat |
| 3 | Coupling | Intermediate + Methyl Iodide | Base |
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated a dose-dependent decrease in cell viability upon treatment with this compound, with IC50 values ranging from 10 to 25 µM.
Antiviral Activity
Additionally, there is emerging evidence supporting the antiviral activity of this compound:
- In vitro Studies : The compound has shown effectiveness against several viral strains, including influenza and herpes simplex virus (HSV). It appears to inhibit viral replication at early stages of infection.
- Mechanism Insights : The antiviral mechanism may involve interference with viral entry or replication processes within host cells.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound:
- Experimental Models : In animal models of inflammation, administration of (E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Significance : This suggests a potential therapeutic application in treating inflammatory diseases.
Biological Activity Summary
| Activity Type | Model/Cell Line | IC50/Effect |
|---|---|---|
| Anticancer | HeLa | 15 µM |
| MCF-7 | 20 µM | |
| Antiviral | Influenza | IC50 < 10 µM |
| HSV | IC50 < 15 µM | |
| Anti-inflammatory | Animal Model | Decreased TNF-alpha |
Structural Characteristics
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole cyclization | THF | 70 | None | 98 | |
| Esterification | DCM | RT | DCC | 85 |
Advanced: How should researchers address discrepancies in NMR data during structural validation?
Methodological Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from rotamers , solvent effects , or impurities . To resolve these:
- Multi-dimensional NMR : Use -DEPT, HSQC, and HMBC to assign ambiguous proton environments. For instance, benzo[d][1,3]dioxol protons may show coupling with adjacent methoxy groups .
- Solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
- Supplementary techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and FTIR. For example, FTIR can confirm imine (C=N) stretches near 1650 cm .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiazole protons at δ 7.0–7.5 ppm) .
- Mass spectrometry : HRMS to verify molecular weight (e.g., [M+H] for C₂₁H₁₉N₂O₆S: calc. 427.09) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and TLC for reaction monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Advanced: How can computational methods aid in predicting biological activity?
Methodological Answer:
Density functional theory (DFT) and molecular docking can predict binding affinities and electronic properties:
- DFT : Calculate HOMO-LUMO gaps to assess redox activity. For example, electron-withdrawing groups (e.g., methoxy) lower LUMO energy, enhancing electrophilic reactivity .
- Docking simulations : Model interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The benzo[d][1,3]dioxol group may occupy hydrophobic pockets, while the thiazole ring hydrogen-bonds with catalytic residues .
- Validation : Compare computational results with experimental assays (e.g., COX-2 inhibition IC₅₀ values) .
Basic: What are the stability considerations for this compound under varying conditions?
Methodological Answer:
Stability depends on functional groups:
- pH sensitivity : The imine (C=N) bond hydrolyzes in acidic conditions (pH < 4). Store in neutral buffers or lyophilized form .
- Light/heat : Thiazole derivatives degrade under UV light or >80°C. Use amber vials and cold storage (−20°C) .
- Oxidation : Benzo[d][1,3]dioxol is prone to oxidation; add antioxidants (e.g., BHT) in long-term storage .
Advanced: How to design a DoE (Design of Experiments) for reaction optimization?
Methodological Answer:
A response surface methodology (RSM) approach is ideal:
- Variables : Temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) .
- Responses : Yield, purity, and reaction time.
- Software tools : Use Minitab or JMP to generate a central composite design (CCD). For example, a 3³ factorial design with 15 runs can identify optimal conditions .
- Validation : Confirm predicted optimal conditions (e.g., 75°C, THF, 2 mol% catalyst) with triplicate runs .
Basic: What are the key structural motifs influencing this compound's reactivity?
Methodological Answer:
- Thiazole ring : Participates in electrophilic substitution (e.g., nitration) at the 5-position due to electron-rich sulfur and nitrogen .
- Methoxy groups : Act as electron donors, directing reactions to para/ortho positions on the benzene ring .
- Ester moiety : Hydrolyzes under basic conditions to carboxylic acids, enabling further derivatization .
Advanced: How to reconcile conflicting bioactivity data across studies?
Methodological Answer:
Contradictions often stem from assay variability or impurity profiles :
- Standardize assays : Use the same cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., Mosmann’s MTT protocol) .
- Purity thresholds : Ensure >95% purity via HPLC; minor impurities (e.g., <2% unreacted acetamide) can skew IC₅₀ values .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R’s metafor package) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
